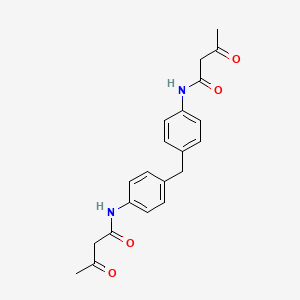
Eosin Y disodium salt, dye content 85%, indicator
Overview
Description
Eosin Y disodium salt is a synthetic dye widely used as a photoredox catalyst in organic synthesis . It is a xanthene dye used for the differential staining of connective tissue and cytoplasm .
Synthesis Analysis
Eosin Y disodium salt is synthesized and used as a photoredox catalyst in organic synthesis . It has been used in various synthetic transformations .Molecular Structure Analysis
The empirical formula of Eosin Y disodium salt is C20H6Br4Na2O5 . It is a xanthene dye and its molecular weight is 647.89 .Chemical Reactions Analysis
Eosin Y disodium salt has been used as a photoredox catalyst in organic synthesis . It has been used in various reactions, including energy transfer and electron transfer processes .Physical And Chemical Properties Analysis
Eosin Y disodium salt is soluble in ethanol . It has a maximum absorption wavelength of 520 nm and a maximum emission wavelength of 540 nm .Scientific Research Applications
Photocatalysis
Eosin Y disodium salt is a versatile organic dye that absorbs light in the visible region of the electromagnetic spectrum . It offers a lower cost, greener alternative to precious metals in photocatalysis . Its uses as an energy transfer agent have been dominant for a long time, but there has been a growing interest in its potential as an electron transfer agent .
Synthetic Transformations
Eosin Y has been used in homogeneous photochemical flow reactions and solid-supported catalyst applications for batch synthetic transformations . It enables technological aspects in these reactions, contributing to the development of sustainable synthetic organic chemistry .
Sperm Viability Determination
Eosin Y disodium salt has been used for determining sperm viability . The dye is used to stain spermatozoa, and the swollen and stained spermatozoa are considered dead .
Immunohistological Staining
In corneal epithelium, Eosin Y disodium salt has been used in the procedure of immunohistological staining . It helps in the differential staining of connective tissue and cytoplasm .
Morphological Details of Marrow Cells
Eosin Y disodium salt is used in combination with Azure II to show morphological details of marrow cells . This combination helps in demonstrating cell granules, microorganisms, and nuclei .
Insect Musculature
Eosin Y disodium salt is used for showing insect musculature . It helps in demonstrating cells infected with mosquito-iridescent virus .
Bacterial Identification
Eosin Y disodium salt is used in combination with Alum Hematoxylin/Azure II to show mast cells, early necrobiotic changes in cells and protozoans, rickettsias, and bacteria in tissues .
Endamoeba Identification
Eosin Y disodium salt is used in Gridley’s stain for Endamoeba in tissue sections . It is also used in a modified methenamine-silver nitrate method for the demonstration of Endamoeba in sections .
Mechanism of Action
Target of Action
Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .
Mode of Action
Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .
Biochemical Pathways
Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .
Result of Action
In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .
Action Environment
Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .
Safety and Hazards
Future Directions
The use of Eosin Y disodium salt as a photoredox catalyst in organic synthesis is expanding at a significant rate . It offers a lower cost, greener alternative to precious metals in photocatalysis . The research interests are in the field of sustainable synthetic organic chemistry with a particular focus on the development and application of new photocatalytic synthetic methodologies .
properties
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4Na2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025234 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dtxcid201473824 | |
CAS RN |
17372-87-1 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



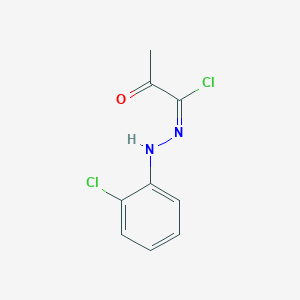
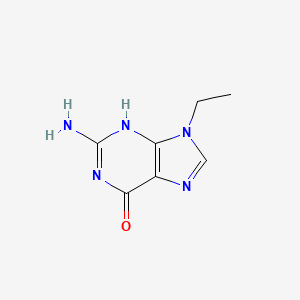
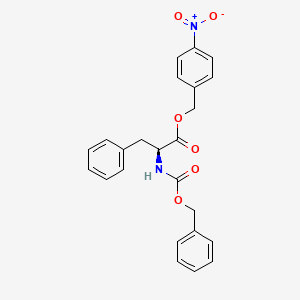

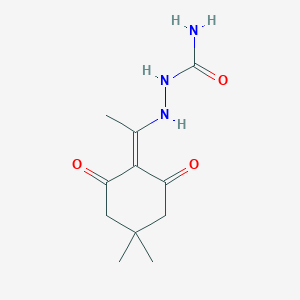
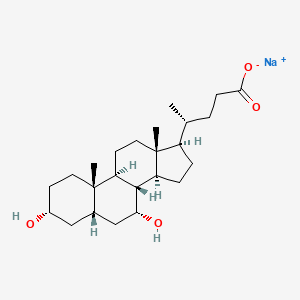

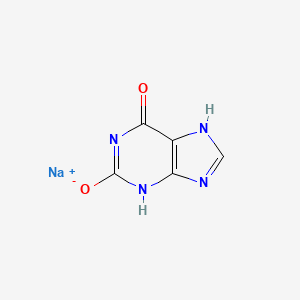

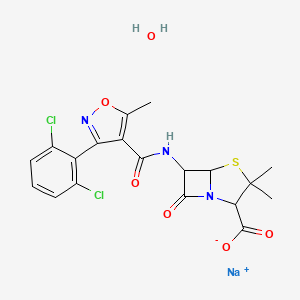
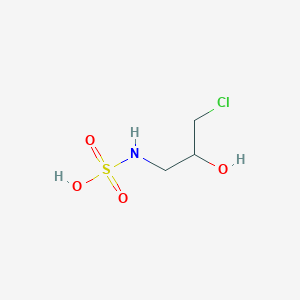
![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)
